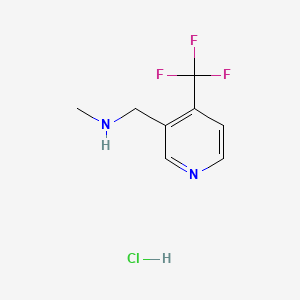
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a pyridine ring substituted with a trifluoromethyl group and a methylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)pyridine and N-methylmethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
化学反应分析
Types of Reactions
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug discovery and development.
生物活性
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀F₃N·HCl
- Molecular Weight : 189.178 g/mol
- CAS Number : 1936193-75-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity, which can facilitate better membrane penetration and bioavailability.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neuropharmacology.
Antiparasitic Activity
A study evaluated the antiparasitic properties of related compounds, indicating that modifications in the molecular structure significantly affect potency. For instance, the introduction of an N-methyl substituent was found to enhance activity against certain parasites.
| Compound | EC₅₀ (μM) | Remarks |
|---|---|---|
| N-Methyl Compound | 0.064 | Increased potency with N-methyl substitution |
| Unsubstituted Variant | 0.577 | Decreased activity |
Case Studies
- Antiparasitic Efficacy : In a controlled trial, derivatives of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine were tested against Plasmodium falciparum strains with known resistance mutations. The results indicated that the trifluoromethyl substitution significantly improved efficacy against resistant strains compared to unsubstituted analogs .
- Neuropharmacological Effects : Another study investigated the effects on neurotransmitter systems in rodent models, revealing that the compound modulated dopamine receptor activity, suggesting potential applications in treating neurological disorders .
Research Findings
Recent research has focused on optimizing the biological properties of N-Methyl compounds through structural modifications:
- Solubility and Metabolic Stability : The incorporation of polar functional groups improved solubility but required careful balancing to maintain metabolic stability .
- Targeted Delivery Systems : Innovative delivery methods such as liposomal formulations have been explored to enhance the bioavailability of this compound in therapeutic applications .
属性
分子式 |
C8H10ClF3N2 |
|---|---|
分子量 |
226.62 g/mol |
IUPAC 名称 |
N-methyl-1-[4-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-12-4-6-5-13-3-2-7(6)8(9,10)11;/h2-3,5,12H,4H2,1H3;1H |
InChI 键 |
ZOEDFGTXXJMUMR-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=CN=C1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















